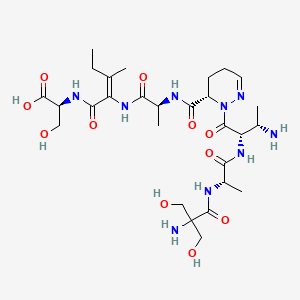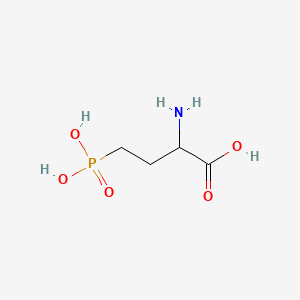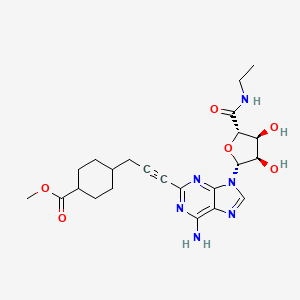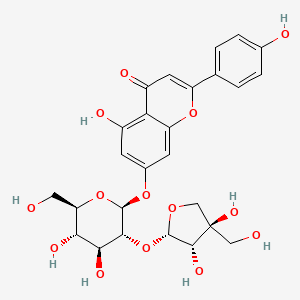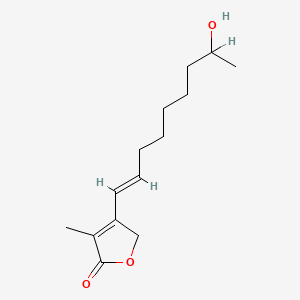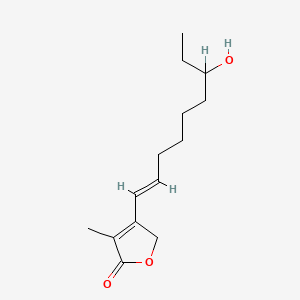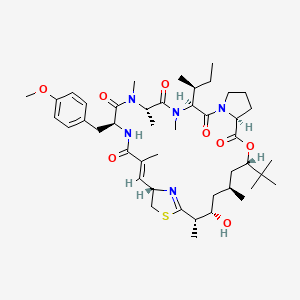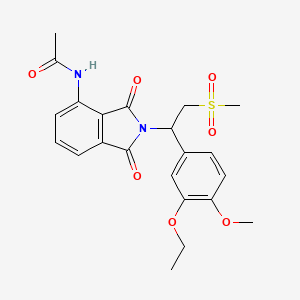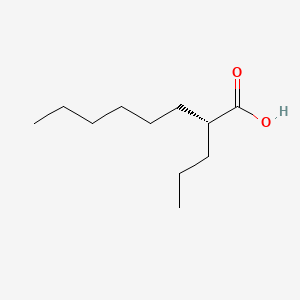
Arundic acid
Overview
Description
Mechanism of Action
Target of Action
Arundic acid, also known as ONO-2506, primarily targets the S100B protein . S100B is a calcium-binding protein synthesized by astrocytes . This protein plays a crucial role in neuroinflammation, which can lead to neuronal death .
Mode of Action
This compound acts as a neuroprotective agent by interacting with glia cells . It inhibits the synthesis of the S100B protein , thereby modulating astrocyte activation . This inhibition suppresses the subsequent activation of multiple intracellular signaling pathways that arise from the excessive release of S100B by reactive astrocytes .
Biochemical Pathways
This compound affects several biochemical pathways. It increases the expression and function of the astrocytic glutamate transporter EAAT1 via the ERK, Akt, and NF-κB pathways . By activating these pathways, this compound enhances EAAT1 mRNA/protein levels . Additionally, it can reverse manganese-induced repression of EAAT1 by inhibiting the activation of the transcription factor Ying Yang 1 (YY1) .
Result of Action
This compound has shown beneficial effects in experimental central nervous system disorders . It reduces S100B levels, astrogliosis, and microglial activation in the damaged striatum . This leads to a decrease in the release of proinflammatory cytokines IL-1β and TNF-α, as well as reactive oxygen species (ROS) production . As a result, this compound can prevent motor dysfunction and attenuate neuroinflammation and secondary brain damage after intracerebral hemorrhage .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, it has been shown to attenuate manganese-induced decrease in EAAT1 expression . .
Biochemical Analysis
Biochemical Properties
Arundic acid acts by inhibiting the synthesis of a calcium-binding protein S100B . This protein interacts with various enzymes, proteins, and other biomolecules, and its excessive release by reactive astrocytes can activate multiple intracellular signaling pathways . This compound’s inhibitory effects on S100B synthesis can modulate these biochemical reactions .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. It influences cell function by modulating the activation of astrocytes through the inhibition of S100B synthesis . This can impact cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been found to prevent motor dysfunction, reduce S100B levels, astrogliosis, and microglial activation in the damaged striatum, thus decreasing the release of proinflammatory cytokines IL-1β and TNF-α, as well as ROS production .
Molecular Mechanism
This compound exerts its effects at the molecular level primarily through its inhibitory action on the synthesis of S100B . This leads to a decrease in the activation of multiple intracellular signaling pathways that are triggered by the excessive release of S100B by reactive astrocytes . Furthermore, this compound has been found to activate the Akt and ERK signaling pathways to enhance EAAT1 mRNA/protein levels .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been shown to have long-term effects on cellular function. For example, in a collagenase-induced ICH rodent model, this compound treatment prevented motor dysfunction, reduced S100B levels, astrogliosis, and microglial activation in the damaged striatum over time .
Dosage Effects in Animal Models
In animal models, the effects of this compound have been observed to vary with different dosages. For instance, in rats with spinal cord injury, a higher dosage of this compound (20 mg/kg) was found to significantly improve motor function compared to a lower dosage (10 mg/kg) .
Metabolic Pathways
It is known that this compound modulates the activation of astrocytes through the inhibition of S100B synthesis , which could potentially influence various metabolic pathways.
Transport and Distribution
Given its role in modulating astrocyte activation, it is likely that it interacts with various transporters or binding proteins within these cells .
Preparation Methods
Synthetic Routes and Reaction Conditions: Arundic acid can be synthesized through the enantioselective reduction of 2-propyloctanoic acid. The process involves the use of chiral catalysts to ensure the production of the ®-enantiomer. The reaction conditions typically include a controlled temperature environment and the use of solvents such as ethanol or methanol to facilitate the reduction process .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale enantioselective synthesis using advanced catalytic systems. The process is optimized for high yield and purity, ensuring that the final product meets the stringent requirements for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions: Arundic acid undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding ketones or aldehydes under specific conditions.
Reduction: The compound can be reduced to form alcohols using reducing agents such as lithium aluminum hydride.
Substitution: this compound can participate in substitution reactions where the carboxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide are employed for substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives.
Scientific Research Applications
Arundic acid has a wide range of scientific research applications, including:
Chemistry: Used as a model compound in studies of fatty acid metabolism and synthesis.
Biology: Investigated for its role in modulating astrocyte activity and inhibiting the synthesis of S100B protein.
Medicine: Explored for its potential therapeutic effects in treating neurological disorders such as Alzheimer’s disease, stroke, and multiple sclerosis.
Industry: Utilized in the development of neuroprotective agents and as a tool in pharmacological research
Comparison with Similar Compounds
Valproic acid: Another fatty acid with neuroprotective properties, used primarily in the treatment of epilepsy and bipolar disorder.
Sodium phenylbutyrate: A compound with similar astrocyte-modulating effects, used in the treatment of urea cycle disorders.
Butyrate: A short-chain fatty acid with anti-inflammatory and neuroprotective properties.
Uniqueness of Arundic Acid: this compound is unique in its specific inhibition of S100B synthesis and its ability to modulate astrocyte activity without significant side effects. Its targeted action on astrocytes and the associated signaling pathways makes it a promising candidate for the treatment of various neurological disorders .
Properties
IUPAC Name |
(2R)-2-propyloctanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22O2/c1-3-5-6-7-9-10(8-4-2)11(12)13/h10H,3-9H2,1-2H3,(H,12,13)/t10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCYMCMYLORLIJX-SNVBAGLBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(CCC)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC[C@@H](CCC)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5048841 | |
| Record name | (2R)-2-Propyloctanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5048841 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
ONO-256 is a neuroprotective because of its actions on glia cells. It has inhibitory effects on the synthesis of a calcium-binding protein S100B. ONO-2506 is undergoing clinical trials for the treatment of patients with stroke and Alzheimer's disease. | |
| Record name | Arundic acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB05343 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
185517-21-9 | |
| Record name | Arundic acid [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0185517219 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Arundic acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB05343 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | (2R)-2-Propyloctanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5048841 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ARUNDIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F2628ZD0FO | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary target of arundic acid?
A1: this compound primarily targets astrocytes, glial cells in the central nervous system. It inhibits the enhanced astrocytic synthesis of S100β protein, a calcium-binding protein associated with neurotoxic effects at high concentrations. [, , , ]
Q2: How does this compound modulate astrocyte activation?
A2: While the exact mechanism remains under investigation, this compound has been shown to negatively regulate the synthesis of S100β in astrocytes. [] Research suggests that this compound might restore the activity of astroglial glutamate transporters, potentially through enhanced genetic expression. []
Q3: What are the downstream effects of this compound's interaction with its target?
A3: By inhibiting S100β overproduction, this compound may prevent neuronal death and ameliorate neurological deficits. In experimental models of stroke, this compound has been shown to prevent the expansion of cerebral infarction by improving astrocyte function. [, , ] In Alzheimer’s disease models, it ameliorates cerebral amyloidosis, gliosis, and reduces β-amyloid deposits, along with amyloid-β peptide/S100B levels. []
Q4: What is the molecular formula and weight of this compound?
A4: The molecular formula of this compound is C11H22O2, and its molecular weight is 186.29 g/mol.
Q5: Is there any spectroscopic data available for this compound?
A5: While the provided research papers don't detail specific spectroscopic data, standard techniques like nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) can be employed for its structural characterization.
Q6: What is known about the absorption, distribution, metabolism, and excretion (ADME) of this compound?
A6: A study on the pharmacokinetics of this compound in acute ischemic stroke patients revealed that maximum plasma concentrations increased with increasing dose, but the systemic exposure was less than dose-proportional at higher doses. The mean terminal half-life was approximately 2 to 3 hours, and there was no excessive accumulation in plasma. []
Q7: Has this compound shown any correlation with biomarkers in clinical trials?
A7: In a phase I acute stroke study, this compound was associated with lower serum levels of S-100β, an astrocyte-derived protein. Additionally, a correlation was observed between S-100β levels and the National Institutes of Health Stroke Scale (NIHSS) scores, suggesting that S-100β could be a clinically relevant marker of neurological deficit in acute stroke. [, ]
Q8: What in vitro models have been used to study the effects of this compound?
A8: Researchers have utilized isolated brainstem-spinal cord preparations of neonatal rats to study the effects of this compound on respiratory function. In these models, this compound suppressed the post-hypoxic persistent respiratory augmentation (PHRA), suggesting its potential role in modulating respiratory responses. [, ]
Q9: What in vivo models have been used to investigate the efficacy of this compound?
A9: this compound has been investigated in various animal models of neurological disorders:
- Stroke: In rodent models of acute ischemic stroke, this compound has shown efficacy in reducing infarct volume, improving neurological scores, and preventing the expansion of cerebral infarction. [, , ]
- Alzheimer's disease: In transgenic mice overproducing mutant amyloid precursor protein (Tg APPsw mice), this compound ameliorated cerebral amyloidosis and gliosis. []
- Multiple sclerosis: In the chronic experimental autoimmune encephalomyelitis mouse model of multiple sclerosis, this compound treatment resulted in lower clinical score severity, reduced astrocytosis, demyelination, immune infiltrates, and proinflammatory cytokine expression. []
- Parkinson’s Disease: this compound demonstrated a neuroprotective effect against 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) neurotoxicity in mice, a model for Parkinson's disease. [, ]
Q10: What is the significance of the astrocytic TRPA1 channel in relation to this compound’s effects?
A10: While the astrocytic TRPA1 channel is a potential ventilatory hypoxia sensor, studies using astrocyte-specific Trpa1 knockout mice suggest it's not directly involved in the PHRA modulated by this compound. This suggests that this compound's effects on respiratory function might involve mechanisms beyond TRPA1 channels. [, ]
Q11: What strategies have been explored to improve the stability, solubility, or bioavailability of this compound?
A11: this compound, being an oil-like molecule, presents challenges in formulation and delivery. Research indicates the use of soft-gel capsules to improve its bioavailability. Additionally, complexation with hydrophilic cyclodextrins has been explored to enhance its physicochemical properties, potentially improving solubility. [, ]
Q12: How does the dissolution of this compound from soft-gel capsules vary with storage conditions?
A12: Studies show that the dissolution of this compound from soft-gel capsules can be affected by storage conditions. Long-term storage might lead to slower dissolution in pH 8.0 dissolution medium without surfactant. Using a pH 6.8 dissolution medium containing 2% sodium dodecyl sulfate (SDS) improved the dissolution of long-term stored capsules. []
Q13: How does modifying the structure of this compound impact its activity?
A13: While the provided research doesn't delve into specific SAR studies, it highlights the importance of chirality for this compound's activity. Both (R)- and (S)-enantiomers have been synthesized, with each potentially exhibiting different pharmacological profiles. [, , , , , ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


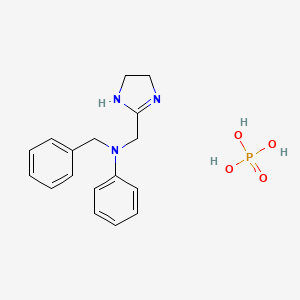
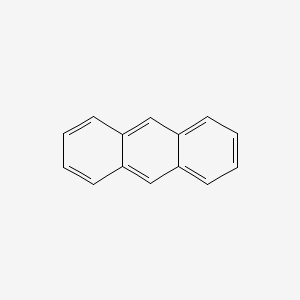
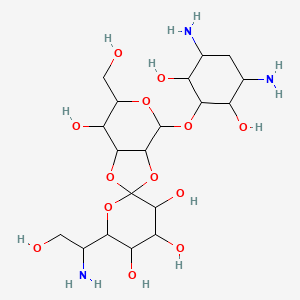
![2-[[(E)-2-[[2-[[2-[3-amino-2-[[3-amino-5-(diaminomethylideneamino)pentanoyl]amino]butanoyl]-4,5-dihydro-3H-pyridazine-3-carbonyl]amino]-4-methylpentanoyl]amino]-4-carbamoyloxy-3-methylbut-2-enoyl]amino]-3-hydroxypropanoic acid](/img/structure/B1667551.png)
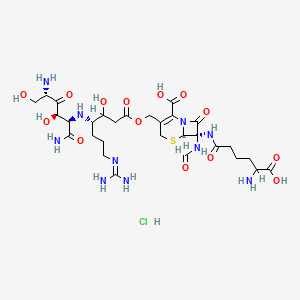
![4-[(2R,5S,6E,8Z)-2-hydroxy-5,7-dimethyl-4-oxodeca-6,8-dienyl]piperidine-2,6-dione](/img/structure/B1667553.png)
